![molecular formula C20H15ClFN5O2S B2695421 6-((4-(4-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852155-04-5](/img/structure/B2695421.png)
6-((4-(4-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((4-(4-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
One area of application for similar compounds involves their synthesis and structural characterization. For instance, research on the synthesis of indeno[2',1': 5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines highlighted the reaction of specific dione compounds with hydrazonoyl chlorides, resulting in regioselective derivatives with established structures based on chemical and spectroscopic evidence (Hassan, 2006). This research underscores the importance of structural elucidation in developing new compounds for potential applications.
Antimicrobial and Herbicidal Activities
Another study focused on the synthesis of pyrimidine dione compounds and their preliminary bioassay tests for herbicidal activities. Specifically, "Synthesis and Herbicidal Activities of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Compounds" demonstrated that some synthesized compounds exhibited significant herbicidal activities against Brassica napus, suggesting potential applications in agriculture (Yang Huazheng, 2013).
Pharmaceutical Research
Further research into similar pyrimidine derivatives has explored their pharmaceutical potential. For example, studies on the urease inhibition of pyrido[1,2-a]pyrimidine-2,4(3H)-diones have identified compounds with significant activity, indicating potential applications in developing treatments for conditions associated with urease-producing bacteria (Rauf et al., 2010).
Molecular Interaction Studies
Research on the crystal structures and intermolecular interactions of novel antioxidant compounds, including triazolyl-benzimidazole derivatives, provides insights into the molecular basis of their antioxidant activity. Such studies are crucial for understanding how these compounds can be applied in preventing oxidative stress-related diseases (Karayel et al., 2015).
properties
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-5-7-15(8-6-13)27-17(9-14-10-18(28)24-19(29)23-14)25-26-20(27)30-11-12-3-1-2-4-16(12)22/h1-8,10H,9,11H2,(H2,23,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVOWFVBTHDSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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